Piperidin-4-yl 3-methylbenzoate (CAS 918962-13-7): A Comprehensive Technical Guide on Synthesis, Informatics, and Application in Antifungal Drug Discovery
Piperidin-4-yl 3-methylbenzoate (CAS 918962-13-7): A Comprehensive Technical Guide on Synthesis, Informatics, and Application in Antifungal Drug Discovery
As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I often encounter scaffolds that serve as critical linchpins in drug discovery. One such versatile intermediate is Piperidin-4-yl 3-methylbenzoate , officially registered under CAS RN 918962-13-7 [1]. This compound is not merely a structural building block; it is a highly tunable pharmacophore utilized in the development of advanced triazole antifungal agents[2].
In this whitepaper, we will dissect the chemical informatics of CAS 918962-13-7, explore the causality behind its structural utility, and provide a self-validating, step-by-step synthetic methodology for its preparation.
Chemical Informatics & Structural Rationale
Before initiating any synthetic campaign, a rigorous verification of the compound's informatics and physicochemical properties is mandatory. Piperidin-4-yl 3-methylbenzoate (C13H17NO2) combines a basic piperidine ring with a lipophilic m-toluate ester.
Quantitative Data: Physicochemical Properties
The following table summarizes the core computational and registry data required for analytical tracking and pharmacokinetic (PK) modeling[3].
| Property | Value |
| IUPAC Name | Piperidin-4-yl 3-methylbenzoate |
| CAS Registry Number | 918962-13-7 |
| Molecular Formula | C₁₃H₁₇NO₂ |
| Molecular Weight | 219.28 g/mol |
| Monoisotopic Mass | 219.1259 Da |
| Hydrogen Bond Donors | 1 (Piperidine -NH) |
| Hydrogen Bond Acceptors | 3 (Ester -O-, -C=O, Piperidine -N) |
| Rotatable Bonds | 3 |
The Pharmacophore Logic
In drug design, every functional group must serve a distinct purpose. The piperidine ring features a secondary amine (pKa ~9.5), which remains protonated at physiological pH. This basic nitrogen is crucial for aqueous solubility and allows for the formulation of pharmaceutically acceptable salts (e.g., hydrochlorides or mesylates). Conversely, the 3-methylbenzoate moiety acts as a hydrophobic vector. In the context of antifungal discovery, this lipophilic tail is designed to penetrate and anchor into the hydrophobic substrate access channels (such as the FG loop) of target enzymes like fungal CYP51[2].
Fig 1. Pharmacophore logic of Piperidin-4-yl 3-methylbenzoate in drug design.
De Novo Synthesis Protocol: A Self-Validating System
A robust synthetic route must not rely on blind faith; it requires orthogonal validation at every step to prevent the propagation of impurities. The following three-step protocol details the synthesis of Piperidin-4-yl 3-methylbenzoate, emphasizing the causality behind reagent selection and the validation metrics for each intermediate[3].
Fig 2. Step-by-step self-validating synthetic workflow for CAS 918962-13-7.
Step 1: N-Boc Protection of Piperidin-4-ol
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Objective: Mask the highly nucleophilic secondary amine to prevent unwanted N-acylation during the subsequent esterification.
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Procedure: Dissolve piperidin-4-ol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 1.5 eq) followed by dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0°C. Stir at room temperature for 12 hours[3].
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Causality: Et₃N acts as an acid scavenger and activates the alcohol/amine mixture. The bulky Boc group selectively protects the nitrogen due to its higher nucleophilicity compared to the hydroxyl oxygen.
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Self-Validation: Monitor via Thin-Layer Chromatography (TLC). Use a Ninhydrin stain; the disappearance of the deep purple spot (primary/secondary amine) confirms complete conversion to the carbamate.
Step 2: Steglich-Type Esterification
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Objective: Couple the protected alcohol with 3-methylbenzoyl chloride.
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Procedure: To a solution of N-Boc-piperidin-4-ol (1.0 eq) in DCM, add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Cool to 0°C and add 3-methylbenzoyl chloride (1.2 eq) dropwise. Stir for 4 hours, allowing the reaction to warm to room temperature.
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Causality: DMAP is critical here; it acts as a nucleophilic catalyst by forming a highly reactive N-acylpyridinium intermediate, vastly accelerating the acyl transfer to the sterically hindered secondary alcohol. DIPEA is chosen over Et₃N as a non-nucleophilic base to sponge the generated HCl without competing for the acyl chloride, thus preventing premature Boc deprotection.
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Self-Validation: Analyze via LC-MS (ESI+). Look for the mass peak corresponding to[M+Na]⁺ (m/z ~342.1) or the characteristic Boc-cleaved fragment[M+H-tBu]⁺ in the mass spectrometer source.
Step 3: Acidic Deprotection
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Objective: Unmask the piperidine nitrogen to yield the final CAS 918962-13-7 scaffold.
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Procedure: Dissolve the intermediate in a 1:4 (v/v) mixture of Trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 2 hours. Concentrate under reduced pressure and neutralize with saturated aqueous NaHCO₃ to isolate the free base.
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Causality: The strong acidity of TFA rapidly cleaves the tert-butyl carbamate, releasing isobutylene and carbon dioxide gases (driving the reaction forward via Le Chatelier's principle).
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Self-Validation: Final LC-MS (ESI+) must show a clean peak at m/z 220.13 [M+H]⁺. ¹H-NMR should confirm the disappearance of the 9-proton singlet at ~1.45 ppm (Boc group).
Integration into Triazole Antifungals
The true value of Piperidin-4-yl 3-methylbenzoate is realized when it is deployed as a side-chain in complex active pharmaceutical ingredients (APIs). A prominent example is its integration into triazole antifungals, such as the derivative CAS 1395347-94-0 ([1-[2-(2,4-Difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]piperidin-4-yl] 3-methylbenzoate)[4][5].
In these advanced molecules, the piperidine nitrogen of our synthesized scaffold undergoes an epoxide ring-opening reaction with an oxirane intermediate (e.g., 1-[2-(2,4-difluorophenyl)-2-oxiranylmethyl]-1H-1,2,4-triazole).
Mechanism of Action (CYP51 Inhibition)
Once synthesized, these triazole derivatives exhibit potent antifungal activity by targeting Lanosterol 14α-demethylase (CYP51)[2]. The mechanism is a dual-action binding event:
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The 1,2,4-triazole ring coordinates directly with the heme iron at the catalytic center of CYP51.
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The Piperidin-4-yl 3-methylbenzoate tail extends into the substrate access channel (FG loop). The m-toluate phenyl group engages in critical π-π face-to-edge interactions with residues like Phe380, locking the enzyme and preventing the synthesis of ergosterol[2][6].
Fig 3. Mechanism of action for CYP51 inhibition by the triazole derivative.
By strictly adhering to validated informatics and robust synthetic protocols, medicinal chemists can reliably utilize CAS 918962-13-7 to push the boundaries of antifungal drug discovery.
References
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Chai, X., Yang, G., Zhang, J., Yu, S., Zou, Y., Wu, Q., Zhang, D., Jiang, Y., Cao, Y., & Sun, Q. (2012). "Synthesis and biological evaluation of triazole derivatives as potential antifungal agent." Chemical Biology & Drug Design, 80(3), 382-387. URL:[Link]
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PubChem. "National Center for Biotechnology Information: Chemical Informatics and Computational Data." URL: [Link]
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Molaid Chemical Database. "Compound 1395347-94-0: [1-[2-(2,4-Difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]piperidin-4-yl] 3-methylbenzoate." URL:[Link]
Sources
- 1. Others | Smolecule [smolecule.com]
- 2. Synthesis and biological evaluation of triazole derivatives as potential antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(3-chlorophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carboxamide | 2034326-02-6 | Benchchem [benchchem.com]
- 4. 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)piperidin-4-ol - CAS号 1373256-20-2 - 摩熵化学 [molaid.com]
- 5. 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)piperidin-4-ol - CAS号 1373256-20-2 - 摩熵化学 [molaid.com]
- 6. researchgate.net [researchgate.net]



